molecular formula C21H22N4S B2649084 N-(2,3-DIMETHYLPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE CAS No. 393833-01-7

N-(2,3-DIMETHYLPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE

Cat. No.: B2649084
CAS No.: 393833-01-7
M. Wt: 362.5
InChI Key: ZRSPDJAINPNJDZ-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic system, and is substituted with a dimethylphenyl group and a pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This step might involve a Friedel-Crafts alkylation reaction.

    Attachment of the Pyridinyl Group: This could be done via a nucleophilic substitution reaction.

    Formation of the Carbamothioamide Group: This step might involve the reaction of an amine with carbon disulfide followed by further functionalization.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents might include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects. For example, they could be studied as potential drug candidates for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE would depend on its specific application. For example, if it were being studied as a drug candidate, its mechanism of action might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIMETHYLPHENYL)-1-(PYRIDIN-3-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE: This compound is unique due to its specific substitution pattern and the presence of the carbamothioamide group.

    Other Pyrrolo[1,2-a]pyrazine Derivatives: These compounds might have different substituents, leading to different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4S/c1-15-6-3-8-18(16(15)2)23-21(26)25-13-12-24-11-5-9-19(24)20(25)17-7-4-10-22-14-17/h3-11,14,20H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSPDJAINPNJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCN3C=CC=C3C2C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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